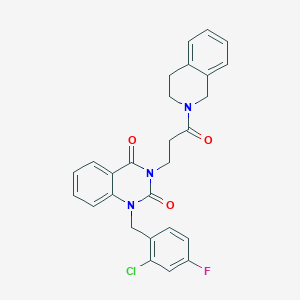
1-(2-chloro-4-fluorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chloro-4-fluorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H23ClFN3O3 and its molecular weight is 491.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-chloro-4-fluorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline with significant biological activity. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : Quinazoline-2,4(1H,3H)-dione
- Substituents : A chloro-fluoro benzyl group and a 3,4-dihydroisoquinoline moiety.
The molecular formula is C25H24ClFN3O2 with a molecular weight of approximately 445.93 g/mol.
Research indicates that quinazoline derivatives exhibit a variety of biological activities through several mechanisms:
- Antimicrobial Activity : Quinazoline derivatives have been reported to act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical enzymes for bacterial DNA replication. This mechanism is particularly important in combating antibiotic resistance .
- Anticancer Properties : The compound has shown promise as a Poly(ADP-ribose) polymerase (PARP) inhibitor, which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can enhance the effectiveness of existing chemotherapeutic agents .
- Antiplatelet and Antihypertensive Effects : Some studies suggest that quinazoline derivatives may also exhibit antiplatelet activity and antihypertensive effects, although these require further investigation .
Antimicrobial Efficacy
In vitro studies have demonstrated that the compound exhibits moderate antibacterial activity against various strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 12 | 75 - 80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
These results indicate that the compound is more effective against Gram-negative bacteria compared to Gram-positive strains .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly focusing on breast cancer cell lines with BRCA mutations. It has shown IC50 values in the nanomolar range for selective killing of mutant cell lines compared to normal cells .
Case Studies
- Study on Antimicrobial Activity : A recent study synthesized various quinazoline derivatives and tested their antimicrobial properties using the Agar well diffusion method. Among them, compounds similar to the target compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antibiotics .
- PARP Inhibition Study : Another research focused on the anticancer potential of quinazoline derivatives demonstrated that certain compounds could effectively inhibit PARP-1 and PARP-2, leading to enhanced cytotoxic effects in breast cancer cells with BRCA mutations .
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O3/c28-23-15-21(29)10-9-20(23)17-32-24-8-4-3-7-22(24)26(34)31(27(32)35)14-12-25(33)30-13-11-18-5-1-2-6-19(18)16-30/h1-10,15H,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHVDPFXLLYSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=C(C=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














